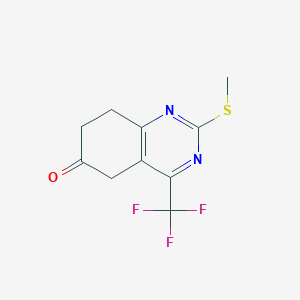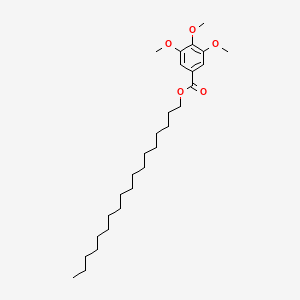
Benzyl 3-ethynyl-5-(trifluoromethoxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 3-ethynyl-5-(trifluoromethoxy)benzoate is an organic compound known for its unique chemical structure and properties It is characterized by the presence of an ethynyl group, a trifluoromethoxy group, and a benzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-ethynyl-5-(trifluoromethoxy)benzoate typically involves the following steps:
Formation of the Ethynyl Group:
Introduction of the Trifluoromethoxy Group: This step often involves nucleophilic substitution reactions where a suitable trifluoromethoxy precursor reacts with the aromatic ring.
Esterification: The final step involves the esterification of the benzoic acid derivative with benzyl alcohol under acidic conditions to form the benzoate ester.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of carbonyl compounds.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.
Major Products Formed:
Oxidation Products: Carbonyl compounds such as aldehydes and ketones.
Reduction Products: Alcohols and alkanes.
Substitution Products: Various substituted aromatic compounds depending on the reagents used.
Applications De Recherche Scientifique
Benzyl 3-ethynyl-5-(trifluoromethoxy)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Industry: It can be used in the production of specialty chemicals and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of Benzyl 3-ethynyl-5-(trifluoromethoxy)benzoate involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity and function.
Pathways Involved: Depending on the specific application, it may modulate signaling pathways, enzyme activity, or receptor binding, leading to desired biological effects.
Comparaison Avec Des Composés Similaires
Benzyl Benzoate: Known for its use in treating scabies and lice, it shares the benzoate ester structure but lacks the ethynyl and trifluoromethoxy groups.
Ethynyl Benzoates: Compounds with similar ethynyl groups but different substituents on the aromatic ring.
Trifluoromethoxy Benzoates: Compounds with the trifluoromethoxy group but different ester or other functional groups.
Propriétés
Formule moléculaire |
C17H11F3O3 |
|---|---|
Poids moléculaire |
320.26 g/mol |
Nom IUPAC |
benzyl 3-ethynyl-5-(trifluoromethoxy)benzoate |
InChI |
InChI=1S/C17H11F3O3/c1-2-12-8-14(10-15(9-12)23-17(18,19)20)16(21)22-11-13-6-4-3-5-7-13/h1,3-10H,11H2 |
Clé InChI |
ASLMCJSMKFLTON-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC(=CC(=C1)OC(F)(F)F)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


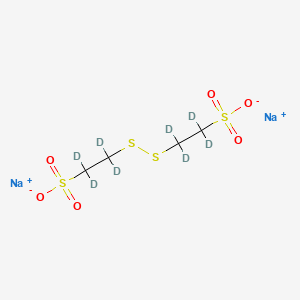

![3-(4-Bromophenyl)-2-phenylimidazo[1,2-a]pyridine](/img/structure/B13715563.png)
![4-((5-Bromo-4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl)morpholine](/img/structure/B13715564.png)
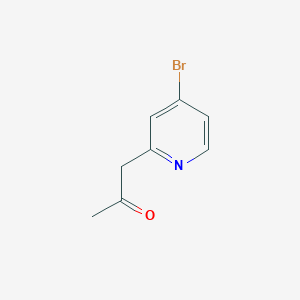
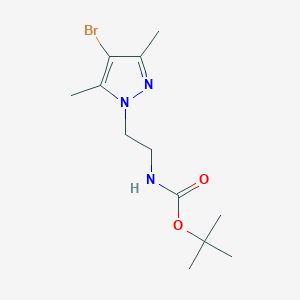


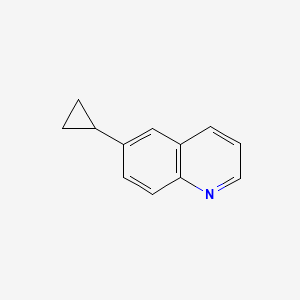
![2-[2-Chloro-5-(trifluoromethyl)phenyl]pyrrole](/img/structure/B13715610.png)

